3-((5-Chloroquinolin-8-yl)oxy)allyl acetate

Catalog No.
S12290981
CAS No.
M.F
C14H12ClNO3
M. Wt
277.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((5-Chloroquinolin-8-yl)oxy)allyl acetate

Product Name

3-((5-Chloroquinolin-8-yl)oxy)allyl acetate

IUPAC Name

[(E)-3-(5-chloroquinolin-8-yl)oxyprop-2-enyl] acetate

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

InChI

InChI=1S/C14H12ClNO3/c1-10(17)18-8-3-9-19-13-6-5-12(15)11-4-2-7-16-14(11)13/h2-7,9H,8H2,1H3/b9-3+

InChI Key

PZFQCTYNTBNDDJ-YCRREMRBSA-N

Canonical SMILES

CC(=O)OCC=COC1=C2C(=C(C=C1)Cl)C=CC=N2

Isomeric SMILES

CC(=O)OC/C=C/OC1=C2C(=C(C=C1)Cl)C=CC=N2

3-((5-Chloroquinolin-8-yl)oxy)allyl acetate is a synthetic organic compound characterized by its unique structural features, which include a chloroquinoline moiety and an allyl acetate group. The molecular formula for this compound is C13_{13}H12_{12}ClN1_{1}O3_{3}. The chloroquinoline part is derived from quinoline, a bicyclic compound known for its presence in various bioactive molecules, while the allyl acetate group contributes to its reactivity and potential applications in medicinal chemistry.

Typical of esters and aromatic compounds. Key reactions include:

  • Ester Hydrolysis: 3-((5-Chloroquinolin-8-yl)oxy)allyl acetate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield allyl alcohol and 5-chloroquinolin-8-ol.
  • Nucleophilic Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives with different biological activities.
  • Allylic Rearrangement: The allyl group may also undergo rearrangement under specific conditions, allowing for the generation of new products.

These reactions highlight the compound's versatility in synthetic organic chemistry.

3-((5-Chloroquinolin-8-yl)oxy)allyl acetate exhibits significant biological activity, particularly in antimicrobial and anticancer research. Compounds containing quinoline derivatives are often investigated for their potential to inhibit various pathogens and cancer cell lines. Studies suggest that this compound may possess:

  • Antimicrobial Properties: Similar quinoline derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Activity: The chloroquinoline structure is associated with cytotoxic effects on certain cancer cell lines, making it a candidate for further pharmacological studies.

The synthesis of 3-((5-Chloroquinolin-8-yl)oxy)allyl acetate can be achieved through several methods:

  • Direct Acetylation: This involves the reaction of 5-chloroquinolin-8-ol with allyl acetate under acidic conditions, facilitating the formation of the desired ester.
  • Multicomponent Reactions: Utilizing a combination of starting materials such as quinoline derivatives, acetic anhydride, and allylic compounds can yield this product efficiently while minimizing by-products.
  • Catalyzed Reactions: Transition metal catalysts may enhance the reaction rates and selectivity during the synthesis process.

These methods emphasize efficiency and yield, crucial for large-scale production.

3-((5-Chloroquinolin-8-yl)oxy)allyl acetate has potential applications in several fields:

  • Pharmaceutical Industry: As a precursor or active ingredient in drug formulations targeting infectious diseases or cancer.
  • Agricultural Chemistry: It may serve as a fungicide or pesticide due to its antimicrobial properties.
  • Material Science: The compound could be explored for use in polymer chemistry due to its reactive functional groups.

Interaction studies involving 3-((5-Chloroquinolin-8-yl)oxy)allyl acetate focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for developing therapeutic agents.
  • Receptor Binding: Investigations into its interaction with cellular receptors could reveal mechanisms underlying its biological activity.

Further studies are needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with 3-((5-Chloroquinolin-8-yl)oxy)allyl acetate, including:

Compound NameStructural FeaturesUnique Properties
5-ChloroquinolineQuinoline baseAntimicrobial activity
Allyl acetateEster functional groupPrecursor for allylic compounds
8-HydroxyquinolineHydroxy group on quinolineKnown for neuroprotective effects
Methyl (E)-3-(4-acetoxyphenyl)acrylateAcetoxyphenyl groupExhibits anti-inflammatory properties

These compounds highlight the unique combination of functionalities present in 3-((5-Chloroquinolin-8-yl)oxy)allyl acetate, which may contribute to its distinct biological activities compared to others in its class.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

277.0505709 g/mol

Monoisotopic Mass

277.0505709 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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